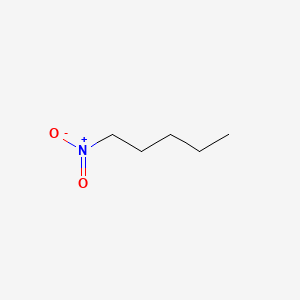

1-Nitropentane

描述

Historical Context and Evolution of Nitroalkane Chemistry in Synthesis

The journey of nitroalkane chemistry began in 1872 with the synthesis of 1-nitropentane by reacting 1-iodopentane (B145852) with silver nitrite (B80452). rushim.ru This discovery spurred significant research into this class of compounds. rushim.ru A major industrial advancement was the development of vapor-phase nitration of alkanes, such as propane (B168953), with nitric acid, which produces a mixture of nitroalkanes including 1-nitropropane (B105015). wikipedia.orgscienceinfo.com

Throughout the 20th century, the diverse reactivity of the nitro group was extensively explored. nih.gov Key reactions that highlight the synthetic utility of nitroalkanes include:

The Henry Reaction (Nitro-Aldol Reaction): This carbon-carbon bond-forming reaction involves the addition of a nitroalkane to an aldehyde or ketone. wikipedia.org

The Michael Addition: In this reaction, a nitroalkane adds to an α,β-unsaturated carbonyl compound. rsc.org

The Nef Reaction: Discovered in the late 19th century, this reaction converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. nih.govwikipedia.org

The Nitro-Mannich Reaction (Aza-Henry Reaction): This reaction involves the addition of a nitroalkane to an imine, forming a β-nitroamine. wikipedia.org

These fundamental reactions established nitroalkanes as versatile intermediates in organic synthesis. nih.govadvancionsciences.com The 21st century has seen a shift towards more elaborate synthetic applications, focusing on controlling reactivity and stereochemistry. nih.gov

Significance of this compound as a Research Subject in Organic Chemistry

This compound (C5H11NO2) is a colorless to pale yellow liquid with a moderate boiling point. cymitquimica.comsigmaaldrich.com Its significance in organic chemistry stems from its role as a versatile building block and intermediate. cymitquimica.com The nitro group's strong electron-withdrawing nature activates the adjacent carbon-hydrogen bonds, making them susceptible to a variety of chemical transformations. smolecule.com

Key research applications of this compound include:

Nucleophilic Substitution Reactions: The nitro group can be displaced by nucleophiles to form new carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of amines and alcohols. smolecule.com

Reduction Reactions: The nitro group can be reduced to an amine group (–NH2), providing a pathway to synthesize primary amines. smolecule.comnih.gov

Carbon-Carbon Bond Formation: The acidity of the α-hydrogens facilitates reactions that form new carbon-carbon bonds, allowing for the construction of more complex molecules. smolecule.com

Synthesis of Heterocyclic Compounds: Nitroalkanes are valuable precursors for creating complex heterocyclic structures. advancionsciences.com

Precursor for Benzene (B151609) Derivatives: Recent research has shown that nitroalkanes can serve as powerful acyclic building blocks for synthesizing polyfunctionalized benzene derivatives. rsc.org

Beyond its role as a reactant, this compound is also used as a solvent in some research applications due to its ability to dissolve a range of organic compounds. smolecule.com It has also been used as a standard in the quantitative analysis of organic nitrogen compounds in atmospheric aerosols. chemicalbook.comchemicalbook.comchemdad.comnih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| Boiling Point | 75-76 °C at 23 mmHg |

| Density | 0.952 g/mL at 25 °C |

| Refractive Index | n20/D 1.417 |

Source: sigmaaldrich.comchemicalbook.comchemicalbook.comchemdad.comchemsrc.com

Current Research Landscape and Future Directions for this compound Studies

The chemistry of nitro compounds continues to be an active area of research, with new reactions and methodologies still being discovered. nih.govresearchgate.net A significant focus of current research is the development of enantioselective reactions, which produce optically pure functionalized nitro-derivatives. nih.gov These chiral molecules are valuable building blocks for synthesizing complex, stereochemically defined bioactive compounds. nih.gov

Future research involving this compound and other nitroalkanes is likely to focus on several key areas:

Catalytic Asymmetric Nitration: Developing methods for the enantioselective synthesis of chiral nitroalkanes will continue to be a major goal.

Flow Chemistry: The use of flow reactors for reactions involving nitro compounds is being explored, which can offer advantages in terms of safety and scalability. researchgate.net

Biocatalysis: The use of enzymes, such as nitronate monooxygenases, for the transformation of nitroalkanes is an emerging field with potential for green and selective synthesis. nih.gov

Materials Science: The unique electronic properties of the nitro group make nitro compounds interesting for the development of new functional materials, such as dyes and optical materials. nih.gov

Medicinal Chemistry: The nitro group can be a crucial pharmacophore in drug design, and this compound can serve as a precursor for introducing this group into potential drug candidates. smolecule.com

The continued exploration of the rich chemistry of this compound and other nitroalkanes promises to yield new synthetic methodologies and applications in a variety of scientific fields. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-nitropentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4-5-6(7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVALZCVRLDMXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211878 | |

| Record name | 1-Nitropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-05-7 | |

| Record name | 1-Nitropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitropentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitropentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITROPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU9UDR808R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Nitropentane and Its Derivatives

Direct Nitration Approaches to 1-Nitropentane

Direct nitration involves the reaction of an alkane with a nitrating agent to introduce a nitro group. This approach is often characterized by the use of strong acids and high temperatures.

Controlled Nitric Acid Reactions of Pentane (B18724)

A common method for the synthesis of this compound involves the direct nitration of pentane using nitric acid under controlled conditions. smolecule.com This process requires careful management of the reaction temperature to prevent excessive heat that could lead to decomposition or undesirable side reactions. smolecule.com The reaction of pentane with nitric acid typically yields a mixture of nitroalkane isomers, including this compound, 2-nitropentane (B3052827), and 3-nitropentane, alongside shorter-chain nitro compounds resulting from carbon-carbon bond cleavage. scribd.com For instance, the nitration of n-pentane at 400°C can produce a mixture containing nitromethane (B149229), nitroethane, 1-nitropropane (B105015), 1-nitrobutane (B1203751), this compound, 2-nitropentane, and 3-nitropentane. scribd.com

Vapor Phase Nitration Techniques

Vapor phase nitration is an industrial process for producing nitroalkanes. wikipedia.orglibretexts.org This technique involves the reaction of alkanes, such as pentane, with nitric acid in the vapor phase at elevated temperatures, typically between 360°C and 480°C. libretexts.orggoogle.com To achieve optimal yields of nitroalkanes and minimize decomposition, the temperature is best maintained between 390°C and 440°C. google.com This method is known to produce a mixture of nitroalkanes due to the free-radical mechanism involved, which includes the cleavage of C-C bonds. libretexts.orgpnas.org For example, the vapor phase nitration of propane (B168953) yields a mixture of nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane (B154153). wikipedia.org The reaction is highly exothermic, and controlling the temperature is crucial for maximizing the yield of the desired nitroalkanes. google.com

Oxidative Denitrification Pathways for this compound and Analogues

Oxidative denitrification presents an alternative route for the synthesis and modification of this compound and its analogs. smolecule.com This process involves the conversion of a nitroalkane to a corresponding carbonyl compound. Research has shown that ferroxime(II), a specific iron complex, can catalyze the oxidative denitrification of various nitroalkanes, including this compound, to produce aldehydes or ketones. academie-sciences.fr The reaction is typically carried out in a solvent like ethanol (B145695) or dimethylformamide, using an oxidizing agent such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide. academie-sciences.fr This pathway is valuable for transforming nitroalkanes into other functional groups. smolecule.com

Advanced Catalytic Syntheses of Nitroalkanes

Recent advancements in catalysis have led to more selective and efficient methods for synthesizing nitroalkanes, including sterically hindered tertiary nitroalkanes. These methods often employ transition metal catalysts.

Copper-Catalyzed Alkylation Strategies

Copper-catalyzed C-alkylation of nitroalkanes has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. nih.gov This strategy addresses the long-standing challenge of O-alkylation that often occurs when nitronate anions react with alkyl halides. nih.gov A simple in situ generated copper(I) catalyst has proven effective for the C-benzylation of nitroalkanes using benzyl (B1604629) bromides. nih.govorganic-chemistry.org This method is believed to proceed through a thermal redox mechanism involving a single electron transfer (SET) from the copper(I) catalyst to the alkyl halide, generating a radical intermediate that then couples with the nitronate anion. nih.govorganic-chemistry.org More recently, copper catalysis has been successfully applied to the alkylation of nitroalkanes with α-bromonitriles, providing access to β-cyanonitroalkanes. acs.orgacs.orgnih.gov This reaction proceeds at room temperature and tolerates a wide range of functional groups. acs.orgnih.gov

Table 1: Copper-Catalyzed Alkylation of Nitroalkanes with α-Bromonitriles

| Nitroalkane | Alkylating Agent | Product | Yield (%) |

|---|---|---|---|

| 1-Nitropropane | 1-Bromocyclohexanecarbonitrile | 1-(1-Cyanocyclohexyl)-1-nitropropane | Excellent acs.orgnih.gov |

| Nitromethane | 1-Bromocyclohexanecarbonitrile | 1-(1-Cyanocyclohexyl)nitromethane | Good nih.gov |

Data sourced from studies on copper-catalyzed alkylation reactions. acs.orgnih.gov

Nickel and Photoredox Catalysis for Tertiary Nitroalkanes

The synthesis of tertiary nitroalkanes, which are valuable precursors to α-tertiary amines, has been challenging due to steric hindrance. nih.govorganic-chemistry.org A significant breakthrough has been the development of a dual catalytic system employing a nickel catalyst in conjunction with a photoredox catalyst under visible light. nih.govorganic-chemistry.orgacs.org This method enables the efficient C-alkylation of secondary nitroalkanes with aliphatic iodides to produce a diverse range of tertiary nitroalkanes. nih.govorganic-chemistry.orgresearchgate.net The reaction conditions are notably mild, scalable, and tolerant of both air and moisture. nih.govorganic-chemistry.orgacs.org This dual catalytic approach has been shown to be a general method for the monoalkylation of all classes of nitroalkanes, including nitromethane, primary, and secondary nitroalkanes. nih.gov The resulting tertiary nitroalkanes can be readily reduced to the corresponding α-tertiary amines. nih.govorganic-chemistry.orgacs.org

Table 2: Nickel and Photoredox Dual-Catalyzed Alkylation of Secondary Nitroalkanes

| Secondary Nitroalkane | Alkyl Iodide | Tertiary Nitroalkane Product |

|---|---|---|

| 2-Nitropropane | Various aliphatic iodides | Various tertiary nitroalkanes |

This table illustrates the general applicability of the dual catalytic system for the synthesis of tertiary nitroalkanes. nih.govorganic-chemistry.orgresearchgate.net

Cu/oxalamide-Catalyzed Coupling with (Hetero)aryl Halides

A significant advancement in the synthesis of α-aryl substituted nitroalkanes involves a copper/oxalamide-catalyzed coupling reaction. This method facilitates the efficient coupling of primary nitroalkanes, including this compound, with a wide array of (hetero)aryl halides (both bromides and iodides). researchgate.netnih.gov The resulting α-aryl substituted nitroalkanes are valuable intermediates, readily convertible into α-aryl substituted aldehydes, ketones, and carboxylic acids. researchgate.netresearchgate.net

This catalytic system is noted for its broad substrate scope and excellent functional group tolerance. researchgate.netnih.gov The reaction demonstrates high efficiency, and in some cases with aryl iodides as coupling partners, it has achieved the highest catalyst turnover number (TON) reported for transition-metal-catalyzed α-arylation of nitroalkanes, reaching up to 3640. nih.gov The use of an oxalamide ligand, such as N,N'-dibenzyloxalamide (DBO), is crucial for promoting the copper-catalyzed reaction. researchgate.net For instance, the coupling of (hetero)aryl bromides/iodides can proceed at 80-100 °C with as little as 1 mol % CuI and 2 mol % DBO. researchgate.net This protocol offers a more environmentally friendly and practical alternative to existing methods. researchgate.netnih.gov

Table 1: Cu/oxalamide-Catalyzed Arylation of Nitroalkanes

| Nitroalkane | Aryl Halide | Catalyst System | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| Primary Nitroalkanes | (Hetero)aryl Iodides | 1 mol % CuI / 2 mol % DBO | 80-100 | Good to Excellent | researchgate.net |

| Primary Nitroalkanes | (Hetero)aryl Bromides | 1 mol % CuI / 2 mol % DBO | 80-100 | Good to Excellent | researchgate.net |

Stereoselective Synthetic Routes

The development of stereoselective methods to synthesize chiral molecules is a cornerstone of modern organic synthesis. For derivatives of this compound, several powerful organocatalytic strategies have emerged.

Enantioselective Organocatalytic Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Organocatalysis has become a powerful tool for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. hilarispublisher.comrsc.org Chiral organocatalysts, which are small organic molecules, can activate substrates through non-covalent interactions to facilitate a wide range of chemical transformations with high levels of stereocontrol. hilarispublisher.com These reactions include well-known processes like the aldol (B89426), Michael, and Mannich reactions. hilarispublisher.comrsc.org The design of these catalysts is crucial for achieving high enantioselectivity. hilarispublisher.comunits.it For instance, N-heterocyclic carbenes (NHCs) have been successfully employed in asymmetric C-N, C-P, and C-S bond formations. ntu.edu.sg Similarly, the researchgate.netresearchgate.net-rearrangement of allylic ammonium (B1175870) ylides, catalyzed by a chiral isothiourea, can produce unnatural α-amino acid derivatives with high enantioselectivity. chemrxiv.org

Asymmetric Organocatalytic Conjugate Addition of Nitroalkanes

The asymmetric conjugate addition of nitroalkanes to electron-deficient alkenes is a key method for creating C-C bonds and producing valuable chiral building blocks. mdpi.com Organocatalysts, such as those derived from cinchona alkaloids, have been shown to be highly effective in promoting the Michael addition of nitroalkanes to α,β-unsaturated enones and chalcones. rsc.orgnih.gov

For example, novel imidazoline (B1206853) catalysts prepared from phenylalanine can catalyze the 1,4-addition of various acyclic and cyclic nitroalkanes to benzylideneacetone (B49655) with enantioselectivities up to 86% ee. nih.gov The use of high pressure (up to 9 kbar) can significantly enhance the reaction rate and enantioselectivity, even with very low catalyst loadings (0.2–1 mol%). rsc.org Another approach pairs a chiral pyrrolidine (B122466) catalyst with an acidic co-catalyst, like 3-nitrobenzoic acid, to achieve high yields and enantioselectivities (>95% ee) in the Michael addition of aldehydes to nitroethylene. nih.gov These methods provide efficient access to γ-nitroketones and γ²-amino acids. rsc.orgnih.gov

Table 2: Asymmetric Organocatalytic Conjugate Addition

| Nitroalkane | Michael Acceptor | Catalyst System | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| 2-Nitropropane | Benzylideneacetone | Phenylalanine-derived imidazoline | Up to 86% | nih.gov |

| Nitromethane | Chalcones | Cinchona alkaloid-based thiourea (B124793) | Up to 98% | rsc.org |

Stereoselective Henry Reactions and Nitro-Mannich Reactions

The Henry (nitroaldol) reaction and the nitro-Mannich (aza-Henry) reaction are fundamental carbon-carbon bond-forming reactions that produce β-nitro alcohols and β-nitroamines, respectively. wikipedia.orgnih.gov These products are highly versatile synthetic intermediates. wikipedia.org The development of stereoselective versions of these reactions has been a major focus. nih.govnih.gov

In the nitro-Mannich reaction, various catalysts, including heterobimetallic complexes and chiral thioureas, have been developed to achieve high diastereo- and enantioselectivity. nih.govresearchgate.net For example, aza-Henry reactions involving this compound have been studied, highlighting the potential to create stereochemically diverse nitrogen-containing molecules. csic.es A multicomponent approach using a chiral thiourea or squaramide catalyst can afford α,β-disubstituted β-nitroamine derivatives in good yields and high stereoselectivities. csic.es The reaction's stereochemical outcome is often influenced by the catalyst and reaction conditions, with many methods favoring the anti-diastereomer. nih.govresearchgate.net

Table 3: Stereoselective Nitro-Mannich Reaction

| Nitroalkane | Imine | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Nitroethane | N-Boc imine 99 | Bifunctional catalyst | >20:1 (syn/anti) | 94% (syn) | nih.gov |

| This compound | Cyclohexanecarboxaldehyde/Aniline (B41778) | Thiourea/Squaramide | Variable | Variable | csic.es |

Multi-component Reactions and Cascade Processes

Multi-component and cascade reactions offer significant advantages in terms of efficiency and atom economy by combining several reaction steps into a single operation without isolating intermediates.

Tandem Henry/Michael Cascade for Dinitroalkanes

A powerful strategy for the synthesis of 1,3-dinitroalkanes involves a tandem Henry/Michael cascade reaction. rsc.org This process begins with a Henry reaction between an aldehyde and a nitroalkane, followed by dehydration to a nitroalkene intermediate. rsc.org A subsequent Michael addition of a second equivalent of the nitroalkane to this intermediate yields the 1,3-dinitro compound. rsc.org

This cascade can be catalyzed by simple systems, such as phosphate (B84403) buffer and the amino acid lysine, in an aqueous environment. rsc.org For instance, aliphatic aldehydes like n-pentanal can be converted to their corresponding dinitroalkanes in good yields. rsc.org Another approach utilizes a deep eutectic solvent (DES) like choline (B1196258) chloride/urea, which acts as both the catalyst and the solvent, to facilitate a one-pot tandem Henry/Michael addition of nitromethane to aromatic aldehydes under microwave heating. rsc.org These methods provide a mild and efficient route to valuable dinitroalkane building blocks. rsc.orgrsc.org

Multi-component Synthesis of Nitrogen Heterocycles from Nitroalkanes

The use of nitroalkanes, including this compound, as building blocks in multi-component reactions (MCRs) is a well-established and efficient strategy for the synthesis of complex nitrogen-containing heterocycles. nih.govfrontiersin.org This approach is valued for its ability to rapidly generate molecular diversity and construct intricate molecular frameworks in a single step. mdpi.com Nitroalkanes can participate in these reactions due to the acidic nature of their α-protons and the versatile reactivity of the nitro group itself.

In a typical MCR, nitroalkanes can act as carbon nucleophiles after deprotonation to form a nitronate anion. This nucleophile can then attack an electrophilic species generated in situ, such as an imine, triggering a cascade of reactions that culminates in the formation of a heterocyclic ring. mdpi.com For instance, the reaction between an aldehyde, an amine, a nitroalkane, and another component can lead to densely functionalized heterocycles. The nitro group in the final product is particularly valuable as it can be readily transformed into other functional groups, such as amines, ketones, or oximes, further expanding the synthetic utility of the method. frontiersin.orgresearchgate.net

One prominent example is the Groebke-Blackburn-Bienaymé reaction, a three-component process involving an aldehyde, an amine, and an isocyanide to form 3-aminoimidazoles. mdpi.com While this specific reaction doesn't directly use a nitroalkane as a primary component, analogous strategies that incorporate nitroalkanes as the nucleophilic partner are central to the synthesis of various nitrogen heterocycles. nih.govcsic.es The versatility of nitroalkanes like this compound allows them to be incorporated into various MCRs for creating libraries of compounds for pharmaceutical and materials science research. nih.govajol.info

Riboflavin-Promoted Tandem Nef-Henry Reactions

An innovative approach for the synthesis of functionalized nitro alcohols involves a tandem reaction combining a riboflavin-promoted Nef reaction with a subsequent Henry reaction. unicam.itresearchgate.net This process allows for the efficient conversion of primary nitroalkanes, such as this compound, under mild conditions. unicam.it

The reaction is initiated by the base-catalyzed formation of a nitronate anion from the starting nitroalkane. This anion then interacts with riboflavin (B1680620). A proposed mechanism suggests that the nitronate anion attacks the riboflavin molecule, leading to an adduct. unicam.itresearchgate.net This intermediate eliminates a nitrite (B80452) anion to form an iminium ion, which is then hydrolyzed to yield the reduced form of riboflavin and an aldehyde. unicam.it The aldehyde generated in situ does not require isolation and immediately reacts with another molecule of the nitronate anion present in the mixture via a Henry (nitroaldol) reaction to form the final β-nitro alcohol product. unicam.itchemistry-reaction.comyoutube.com

The combined action of a base and riboflavin is crucial for the reaction to proceed; in the absence of either component, only the unreacted nitroalkane is recovered. unicam.it

Table 1: Riboflavin-Promoted Tandem Nef-Henry Reaction

| Starting Nitroalkane | Product | Yield | Conditions |

|---|

Data derived from qualitative descriptions in the cited literature.

Preparation of Halogenated this compound Derivatives

Chlorination of 1-Nitropentenes to 1,2-Dichloro-1-nitropentanes

The synthesis of 1,2-dichloro-1-nitropentane can be achieved through the chlorination of 1-nitro-1-pentene. This reaction provides a direct route to vicinal dichloronitroalkanes. The general methodology involves treating a 1-nitroalkene with chlorine gas in acetic acid in the presence of hydrogen chloride. cdnsciencepub.com

The procedure is typically carried out at low temperatures, around 0°C, to achieve good yields. cdnsciencepub.comresearchgate.net Performing the reaction at higher temperatures can lead to the formation of side products, such as α-chlorohydroxamoyl chlorides, which arise from the reaction of the nitroalkene with hydrogen chloride. cdnsciencepub.com This method is effective for converting various 1-nitroalkenes into their corresponding 1,2-dichloro-1-nitroalkane derivatives.

Table 2: Synthesis of 1,2-Dichloro-1-nitroalkanes

| Reactant | Product | Reagents | Temperature |

|---|

This is a representative reaction based on the general procedure described for 1-nitroalkenes. cdnsciencepub.com

Base-Catalyzed Elimination for 1-Chloro-1-nitroalkenes

Following the chlorination, the resulting 1,2-dichloro-1-nitropentane can be used to synthesize 1-chloro-1-nitro-1-pentene. This conversion is accomplished through a base-catalyzed elimination of hydrogen chloride (dehydrochlorination). cdnsciencepub.comingentaconnect.com

The reaction mechanism is believed to be a stepwise E1cB-like process, which is common for the dehydrohalogenation of 2-halo-1-nitroparaffins in the presence of a base. sci-rad.com The choice of base and reaction conditions can influence the efficiency of the elimination. This method provides high yields of the target 1-chloro-1-nitroalkenes, which are valuable synthetic intermediates. cdnsciencepub.com

Table 3: Synthesis of 1-Chloro-1-nitroalkenes

| Reactant | Product | Catalyst |

|---|

This reaction is based on the general procedure for base-catalyzed elimination from 1,2-dichloro-1-nitroalkanes. cdnsciencepub.com

Reactivity and Reaction Mechanisms of 1 Nitropentane in Organic Transformations

Nucleophilic Reactivity of 1-Nitropentane (Nitronate Anions)

Under basic conditions, this compound is deprotonated at the carbon adjacent to the nitro group (the α-carbon) to form a nitronate anion. wikipedia.org This anion is a soft nucleophile and a versatile intermediate in organic synthesis. smolecule.comwikipedia.org

The nitronate anion derived from this compound is a potent nucleophile for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular skeletons. smolecule.com

The Henry reaction, or nitroaldol reaction, involves the addition of a nitronate anion to an aldehyde or ketone. unicam.it In the case of this compound, its nitronate anion reacts with carbonyl compounds to form β-nitro alcohols. iu.edu This reaction is a valuable method for C-C bond formation. For instance, this compound has been condensed with formaldehyde (B43269) to produce 2-nitro-1-hexanol. iu.edu The reaction is typically base-catalyzed, with common bases including alkali hydroxides, carbonates, and amines.

A study by Borchardt and coworkers explored the addition of several nitroalkanes, including this compound, to nucleoside-derived aldehydes. Using catalytic sodium methoxide (B1231860) in methanol, these reactions produced diastereomeric mixtures of the corresponding nitroalcohol adducts in yields ranging from 64% to 79%.

Table 1: Examples of Henry Reactions with this compound

| Carbonyl Compound | Base/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Formaldehyde | - | 2-nitro-1-hexanol | 73% | iu.edu |

| β-adeninyl ribosyl-5-aldehyde | Sodium methoxide/Methanol | Diastereomeric nitroalcohols | 64-79% | |

| β-methoxy-2,3-O-isopropylidene ribosyl-5-aldehyde | Sodium methoxide/Methanol | Diastereomeric nitroalcohols | 64-79% |

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. wikipedia.orgmasterorganicchemistry.comnumberanalytics.com The nitronate anion of this compound can act as a Michael donor, adding to Michael acceptors like nitroalkenes and α,β-unsaturated carbonyl compounds. smolecule.comsctunisie.orglibretexts.org This reaction is a fundamental method for forming 1,5-dicarbonyl compounds or their nitro analogs. masterorganicchemistry.comorganicchemistrytutor.com

The addition of nitroalkanes to electrophilic alkenes often proceeds efficiently under mild conditions, sometimes in aqueous media with the aid of a phase transfer catalyst. sctunisie.org The reaction is thermodynamically favorable due to the formation of a stronger C-C single bond at the expense of a weaker C=C pi bond. masterorganicchemistry.comlibretexts.org

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.orgnih.gov This multicomponent reaction is a powerful tool for constructing C-C bonds and introducing nitrogen functionalities. nih.gov

In a study on water-compatible aza-Henry reactions, this compound was reacted with a variety of linear aldehydes and aniline (B41778) in the presence of a chiral thiourea (B124793) or squaramide catalyst. csic.escsic.es This three-component reaction produced α,β-dialkyl β-nitroamines with good yields (average 74%) and moderate to good stereoselectivity. csic.escsic.es

Table 2: Water-Compatible Stereoselective Aza-Henry Reaction with this compound

| Aldehyde | Catalyst System | Yield | Diastereomeric Ratio (anti/syn) | Enantiomeric Ratio (anti) | Reference |

|---|---|---|---|---|---|

| Linear Aldehydes (set) | (R)-2-phenylpyrrolidine-thiourea/N,N-dimethylcyclohexylamine/water | ~74% (avg) | 4:1 to 8:1 | 75:25 to 85:15 | csic.escsic.es |

The nitronate anion of this compound can be alkylated by haloalkanes and α-halocarbonyls. rsc.org This reaction proceeds via a nucleophilic substitution mechanism. Photostimulated reactions of the this compound anion with 1-iodoadamantane, in the presence of acetone (B3395972) enolate as an entrainment reagent, have been shown to proceed via an SRN1 mechanism to yield the corresponding C-alkylated product. rsc.org

Table 3: Alkylation of this compound Anion

| Alkylating Agent | Conditions | Product | Yield | Mechanism | Reference |

|---|---|---|---|---|---|

| 1-Iodoadamantane | Photostimulation, DMSO, Acetone enolate | 1-(1-Nitropentyl)adamantane | - | SRN1 | rsc.org |

Beyond C-C bond formation, the reactivity of this compound extends to the formation of bonds between carbon and heteroatoms. smolecule.comresearchgate.net These reactions are crucial for synthesizing a diverse range of functionalized molecules. nih.govnih.gov

A notable example is the rhodium-catalyzed arylthiolation of nitroalkanes. researchgate.net When this compound was treated with bis(p-chlorophenyl) disulfide in the presence of a rhodium catalyst, 1-(p-chlorophenylthio)-1-nitropentane was produced in a 50% yield. This reaction demonstrates a method for forming a C-S bond at the α-position of the nitroalkane. researchgate.net The development of catalytic methods for C-heteroatom bond formation is a significant area of modern organic synthesis, enabling the construction of amines, ethers, sulfides, and other important functional groups. nih.govnih.gov

Table 4: Carbon-Heteroatom Bond Formation with this compound

| Reagent | Catalyst System | Product | Yield | Bond Formed | Reference |

|---|---|---|---|---|---|

| Bis(p-chlorophenyl) disulfide | RhH(PPh3)4 / dppe | 1-(p-chlorophenylthio)-1-nitropentane | 50% | C-S | researchgate.net |

Carbon-Heteroatom Bond Formation Reactions

Nucleophilic Substitution of the Nitro Group

The nitro group (-NO₂) of this compound can be displaced by a nucleophile, a chemical species that donates an electron pair to form a chemical bond. smolecule.comck12.org This type of reaction, known as nucleophilic substitution, leads to the formation of new carbon-carbon or carbon-heteroatom bonds. smolecule.com It is a useful strategy for synthesizing various functionalized molecules, such as those with different chemical groups attached to the pentane (B18724) chain. smolecule.comontosight.ai

For instance, the nitro group can be replaced by other functional groups through nucleophilic substitution reactions. This process is fundamental in organic synthesis for creating a variety of compounds. smolecule.com However, direct nucleophilic substitution on a primary nitroalkane like this compound is not always straightforward and can be influenced by reaction conditions and the nature of the nucleophile.

Electrophilic Activation of Nitroalkanes (Umpolung Reactivity)

Umpolung, or reversal of polarity, is a concept in organic chemistry where the normal reactivity of a functional group is inverted. ethz.ch In the context of this compound, this typically involves the carbon atom attached to the nitro group, which is normally electrophilic (electron-accepting). Through umpolung, this carbon can be made to act as a nucleophile (electron-donating). youtube.com

Reactions of Aci-forms (Nitronic Acids/Nitronates) with Nucleophiles

Primary nitroalkanes like this compound are acidic and can be deprotonated by a base to form a nitronate anion. uwindsor.cascienceinfo.com This nitronate is the aci-form of the nitroalkane. The formation of this nitronate anion represents a reversal of polarity, making the α-carbon nucleophilic. nii.ac.jp This nucleophilic center can then react with various electrophiles.

The nitronate derived from this compound can participate in reactions such as the Henry reaction (nitro-aldol reaction), where it adds to aldehydes or ketones. scienceinfo.com For example, this compound has been used in additions to ribosyl-5-aldehydes, catalyzed by sodium methoxide, to form nitroalcohol adducts.

The nitronate can also undergo Michael additions to α,β-unsaturated carbonyl compounds. youtube.comscienceinfo.com These reactions are valuable for forming new carbon-carbon bonds and constructing more complex molecular skeletons. smolecule.com

Lewis Acid Activation of Nitro-fragments

Lewis acids are electron-pair acceptors and can be used to activate the nitro group of this compound. ox.ac.uk By coordinating to the oxygen atoms of the nitro group, a Lewis acid increases the electrophilicity of the nitroalkane. This activation can facilitate various transformations. For example, Lewis acids can be used to enhance the regioselectivity in the nitration of pentane to form this compound, though this can also lead to isomers like 2-nitropentane (B3052827) and 3-nitropentane.

Friedel-Crafts Type Reactions with Arenes

The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. libretexts.org In a standard Friedel-Crafts alkylation, an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst. saskoer.ca While direct Friedel-Crafts reaction using this compound as the electrophile with arenes is not a standard or commonly reported transformation, conceptually, activation of this compound could lead to an electrophilic species capable of reacting with an aromatic ring. However, Friedel-Crafts reactions typically fail with strongly deactivated rings, and the nitro group itself is a deactivating group. libretexts.org More complex, multi-component Friedel-Crafts transformations have been developed that can incorporate various functionalities onto an aromatic ring. nih.gov

Reduction and Oxidation Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amine group (-NH₂). smolecule.com This transformation is a cornerstone of synthetic organic chemistry for the preparation of primary amines. ursinus.edu

Reduction to Amines (Primary, Secondary, Tertiary)

The reduction of this compound to the corresponding primary amine, 1-pentylamine, is a common and important reaction. researchgate.net This can be achieved using various reducing agents and conditions. smolecule.com

Common methods for the reduction of this compound to 1-pentylamine include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst. askfilo.com Catalysts such as palladium on carbon (Pd/C), Raney nickel, and platinum oxide are effective for this transformation. researchgate.netaskfilo.comnowgonggirlscollege.co.in Catalytic hydrogenation is often a high-yielding method for producing primary amines from nitroalkanes. nowgonggirlscollege.co.in

Chemical Reduction: Active metals in the presence of an acid are also widely used. unacademy.com A common system is tin (Sn) and hydrochloric acid (HCl), which generates nascent hydrogen in situ to reduce the nitro group. youtube.com Other metals like iron (Fe) or zinc (Zn) with acid can also be employed. unacademy.com

The general reaction can be represented as: R-NO₂ + 6[H] → R-NH₂ + 2H₂O

While the primary product of the reduction of this compound is 1-pentylamine (a primary amine), the formation of secondary or tertiary amines from this compound directly is not a standard transformation. Secondary and tertiary amines are typically synthesized through other routes, such as the alkylation of a primary amine.

Below is a table summarizing some of the reducing agents used for the conversion of nitroalkanes to primary amines.

| Reducing Agent/System | Catalyst/Conditions | Product |

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | Primary Amine |

| Hydrogen Gas (H₂) | Raney Nickel | Primary Amine |

| Hydrogen Gas (H₂) | Platinum Oxide (PtO₂) | Primary Amine |

| Tin (Sn) | Hydrochloric Acid (HCl) | Primary Amine |

| Iron (Fe) | Hydrochloric Acid (HCl) | Primary Amine |

Nef Reaction (Conversion to Carbonyl Compounds)

The Nef reaction is a cornerstone transformation in organic chemistry for converting primary or secondary nitroalkanes into their corresponding aldehydes or ketones. wikipedia.org For this compound, a primary nitroalkane, this reaction yields pentanal. The classical mechanism involves two main stages. First, the nitroalkane is deprotonated at the α-carbon by a strong base, such as sodium hydroxide, to form a resonance-stabilized nitronate salt. organic-chemistry.org Second, this salt is hydrolyzed under strong acidic conditions (e.g., with sulfuric acid, H₂SO₄), typically at low temperatures to minimize side reactions. wikipedia.orgalfa-chemistry.com

The generally accepted mechanism for the acid hydrolysis step proceeds through the protonation of the nitronate salt to form its tautomer, a nitronic acid. wikipedia.org Further protonation generates an N,N-bis(hydroxy)iminium cation intermediate. mdpi.com This cation is susceptible to nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent elimination of a water molecule and a proton, followed by the release of nitrous oxide (N₂O), furnishes the final carbonyl compound, pentanal. wikipedia.org The pH of the medium is critical; strongly acidic conditions favor the formation of the carbonyl compound, whereas weaker acid can lead to side products like oximes. alfa-chemistry.com

While the classic protocol using strong acids and bases is effective, several modern variations have been developed to achieve the transformation under milder conditions. These methods often employ oxidizing agents such as Oxone®, potassium permanganate (B83412) (KMnO₄), or ozone. organic-chemistry.orgalfa-chemistry.com For instance, a method using singlet oxygen generated by a photosensitizer has been shown to convert primary nitro compounds to aldehydes in high yields, tolerating various sensitive functional groups. acs.org Additionally, a riboflavin-promoted Nef reaction has been reported to successfully convert this compound to pentanal under mild conditions. unicam.it

Oxidation by Flavin-Dependent Enzymes (Nitroalkane Oxidase)

Nature utilizes enzymatic pathways to oxidize nitroalkanes. Nitroalkane oxidase (NAO), an enzyme found in organisms like the fungus Fusarium oxysporum, catalyzes the oxidative denitrification of nitroalkanes. academie-sciences.fruniprot.org This flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme is known to act on a range of substrates, including this compound. genome.jpqmul.ac.ukgenome.jp

The catalytic mechanism is distinct from the chemical Nef reaction. rsc.org It is initiated by a basic amino acid residue in the active site (e.g., Asp402) abstracting a proton from the α-carbon of this compound to form a nitronate anion. academie-sciences.fracademie-sciences.fr This anion then performs a nucleophilic attack on the C(5) position of the enzyme-bound FAD cofactor. rsc.org This is followed by the elimination of the nitrite (B80452) anion (NO₂⁻), which generates an electrophilic iminium species. This step represents an umpolung, or reversal of polarity, of the original nucleophilic carbon. The iminium intermediate is then hydrolyzed by water to release the aldehyde product (pentanal). The resulting reduced flavin cofactor is subsequently re-oxidized by molecular oxygen, producing hydrogen peroxide and completing the catalytic cycle. rsc.org

While specific kinetic data for this compound is not detailed in the available literature, the Michaelis constants (Kₘ) for other small nitroalkanes provide insight into the enzyme's activity.

| Substrate | Kₘ (mM) | Reference |

|---|---|---|

| Nitroethane | 1 | uniprot.org |

| 1-Nitropropane (B105015) | 1.54 | uniprot.org |

| 2-Nitropropane (B154153) | 7.4 | uniprot.org |

| Nitrocyclohexane | 0.9 | uniprot.org |

Oxidation by Hydroxyl Radicals in Gas Phase

In the atmosphere, the primary degradation pathway for volatile organic compounds like this compound is through reaction with hydroxyl (OH) radicals. The gas-phase reaction between this compound and OH radicals has been studied to determine its atmospheric lifetime and reaction mechanism. researchgate.net The reaction proceeds mainly via hydrogen atom abstraction from the pentyl chain. researchgate.net Abstraction of the hydrogen atom from the carbon bearing the nitro group (the α-position) is a minor channel, estimated to account for only about 4% of the total reaction. whiterose.ac.ukcopernicus.org

The rate constants for this reaction have been determined experimentally over a range of temperatures relevant to atmospheric conditions.

| Temperature (K) | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| 240 | 5.74 x 10⁻¹³ | researchgate.net |

| 298 | 1.00 x 10⁻¹² | researchgate.net |

| 350 | 1.48 x 10⁻¹² | researchgate.net |

| 400 | 1.81 x 10⁻¹² | researchgate.net |

The data indicates a reaction that proceeds at a moderate rate, contributing to the atmospheric removal of this compound.

Rearrangement Reactions and Transformations

Beckmann Rearrangement of Oximes

While this compound does not directly undergo a Beckmann rearrangement, it serves as a precursor to a substrate for this reaction. The transformation sequence begins with the Nef reaction (see 3.3.2), converting this compound into pentanal. Pentanal can then be reacted with hydroxylamine (B1172632) (NH₂OH) to form pentanal oxime. byjus.com

The Beckmann rearrangement is the acid-catalyzed transformation of this oxime into an amide or nitrile. byjus.comorganic-chemistry.org The mechanism is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). researchgate.netyoutube.com This is followed by a concerted migration of the group positioned anti (trans) to the leaving group. In an aldoxime like pentanal oxime, this migrating group is the aldehydic hydrogen or the alkyl chain, which shifts to the electron-deficient nitrogen atom as the water molecule departs. organic-chemistry.orgmasterorganicchemistry.com This rearrangement step results in the formation of a nitrilium ion intermediate. Subsequent attack by water and tautomerization yields the final amide product (pentanamide). byjus.commasterorganicchemistry.com Under different conditions, particularly with oximes derived from aldehydes, the reaction can lead to the formation of nitriles. masterorganicchemistry.com

Formation of Unsaturated Nitroso Compounds and Cyclization

Nitroalkanes can participate in cyclization reactions, often proceeding through intermediates such as aci-nitro species, nitrile oxides, or nitroso compounds. While specific examples detailing the cyclization of this compound via an unsaturated nitroso intermediate are not prominent in the surveyed literature, the reactivity of related structures provides mechanistic insight.

One general pathway involves the acid-catalyzed cyclization of nitroalkanes containing a suitably positioned nucleophile, such as an aromatic ring. For example, γ-aryl nitroalkanes can undergo intramolecular Friedel-Crafts-type reactions where the protonated aci-nitro species acts as the electrophile, leading to the formation of cyclic structures like benzoxazines. acs.org This process involves an oxygen atom from the nitro group participating in ring formation. acs.org

Computational Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of reactions involving nitroalkanes.

Nef Reaction: DFT calculations have been used to model the reaction pathway of the Nef reaction. These studies support the involvement of key intermediates, such as the N,N-bis(oxy)iminium cation, and have helped to map the potential energy surface of the transformation from the nitronate to the carbonyl compound. mdpi.comresearchgate.net

Enzymatic Oxidation: The mechanism of nitroalkane oxidase has been investigated using computational methods. Studies have modeled the formation of the crucial flavin-N(5)-adduct that forms between the nitronate and the FAD cofactor. These calculations help explain the umpolung of the substrate and the subsequent steps leading to aldehyde formation and flavin regeneration. rsc.org

Gas-Phase Oxidation: Theoretical studies have complemented experimental work on the atmospheric oxidation of nitroalkanes. Ab initio and DFT calculations are used to determine the transition state geometries and activation energies for hydrogen abstraction by OH radicals from different positions on the alkyl chain, providing insight into the reaction's regioselectivity and kinetics. researchgate.net

Rearrangements and Cyclizations: Computational studies have also been applied to rearrangement and cyclization reactions. For instance, the mechanism of the Beckmann rearrangement has been modeled to understand the energetics of the key alkyl migration step. frontiersin.orgnih.gov Similarly, DFT has been employed to explore the thermodynamics and molecular mechanism of cycloaddition reactions involving nitrile oxides derived from nitroalkanes. mdpi.com

These computational investigations provide a molecular-level understanding of transition states, reaction intermediates, and energy barriers that is often difficult to obtain through experimental means alone. researchgate.netmdpi.com

Density Functional Theory (DFT) Calculations of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules like this compound. wikipedia.org DFT calculations can map out the potential energy surface of a reaction, helping to identify the most likely pathways a reaction will follow. nih.gov For instance, in the deprotonation of a nitroalkane, DFT can be used to calculate the energies of the reactants, transition state, and products, providing a quantitative measure of the reaction's feasibility. The choice of the functional and basis set in these calculations is critical for obtaining accurate results that align with experimental observations. researchgate.net DFT studies are instrumental in understanding complex reaction mechanisms, such as those involving multiple steps or the formation of various intermediates. nih.govmdpi.com

Modeling of Transition States and Intermediates

Table 1: Key Species in a Multi-Step Reaction

| Species | Description | Stability |

|---|---|---|

| Reactant | The starting material of a reaction. | Stable |

| Transition State | The highest energy point along the reaction coordinate. solubilityofthings.com | Unstable |

| Intermediate | A species formed and consumed during the reaction. libretexts.org | Relatively Stable |

Analysis of Nitroalkane Anomaly and Proton Transfer Mechanisms

A peculiar aspect of nitroalkane chemistry is the "nitroalkane anomaly," where the rate of proton removal from a nitroalkane by a base is often much slower than its equilibrium acidity would suggest. arkat-usa.org This discrepancy arises from the significant electronic and structural reorganization that occurs upon deprotonation. Initially, the negative charge is on the α-carbon, but it then delocalizes to the more electronegative oxygen atoms of the nitro group to form a more stable nitronate anion. arkat-usa.org Theoretical studies have shown that this reorganization creates a substantial energy barrier, thus slowing down the reaction rate. arkat-usa.org This phenomenon highlights that thermodynamic stability does not always correlate with kinetic reactivity.

Quantum Mechanical (QM) and Continuum Solvent Models

The solvent in which a reaction takes place can have a profound impact on its rate and mechanism, especially for reactions involving charged species. To account for these effects in theoretical calculations, quantum mechanical (QM) and continuum solvent models are utilized. numberanalytics.comnumberanalytics.com Continuum models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which simplifies the calculation of solvent effects on the reaction energetics. numberanalytics.comresearchgate.netwikipedia.org For a more detailed understanding of specific solvent-solute interactions, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models can be employed, where the reacting molecules are treated with high-level QM methods and the surrounding solvent is described with a simpler molecular mechanics approach. numberanalytics.comwikipedia.org These models are essential for accurately predicting how a solvent will influence the reaction pathway. nih.gov

Kinetic Isotope Effects (KIEs) in Enzymatic and Uncatalyzed Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It is determined by measuring the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes, such as replacing hydrogen with deuterium. wikipedia.orglibretexts.org A significant KIE often indicates that the bond to the isotopically substituted atom is being broken in the rate-determining step of the reaction. libretexts.orgmdpi.com In enzymatic reactions involving nitroalkanes, such as those catalyzed by nitroalkane oxidase, large KIEs have been observed, providing evidence that the abstraction of the α-proton is the rate-limiting step. nih.gov Theoretical calculations can be used to predict KIEs, and the agreement between calculated and experimental values provides strong support for a proposed reaction mechanism and transition state structure. numberanalytics.com

Table 2: Types of Kinetic Isotope Effects

| KIE Value | Interpretation |

|---|---|

| KIE > 1 | Normal KIE: The reaction is faster with the lighter isotope. copernicus.org |

| KIE < 1 | Inverse KIE: The reaction is faster with the heavier isotope. copernicus.org |

Applications of 1 Nitropentane in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The reactivity endowed by the nitro group makes 1-nitropentane a key starting material for synthesizing more elaborate organic structures. It participates in fundamental carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the assembly of molecules with significant functional complexity.

One of the most direct applications of this compound is in the synthesis of primary amines. The nitro group is readily reduced to an amine group (–NH₂) using various reducing agents, such as catalytic hydrogenation with a nickel or palladium catalyst. smolecule.comnih.gov This transformation provides a straightforward route to 1-pentylamine, a key industrial and laboratory chemical. Research has demonstrated that this reduction can be achieved with high selectivity and in excellent yields, for instance, by using a nickel-on-silica (Ni/SiO₂) catalyst, which can produce 1-pentylamine hydrochloride in 99% yield. researchgate.net

Beyond simple reduction, the nitro group can be displaced through nucleophilic substitution reactions. smolecule.com This allows for the introduction of various functional groups, leading to the formation of other functionalized amines and alcohols, thereby expanding the synthetic utility of this compound as a precursor to a range of pentyl-substituted compounds.

Table 1: Selected Reduction Methods for this compound to 1-Pentylamine

| Catalyst/Reagent System | Conditions | Yield | Reference |

| Nickel on Silica (Ni/SiO₂) | Hydrogen Gas (H₂) | 99% (as HCl salt) | researchgate.net |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Not specified | smolecule.com |

This compound is a key component in the Henry reaction (or nitroaldol reaction), a classic method for forming carbon-carbon bonds. wikipedia.org In this base-catalyzed reaction, the deprotonated form of this compound (the nitronate) acts as a nucleophile, attacking an aldehyde or ketone. This process results in the formation of a β-nitro alcohol. For example, this compound has been shown to react with various linear aldehydes in the presence of an organocatalyst to yield α,β-dialkyl β-nitroamines, which are derivatives of β-nitro alcohols. csic.es A tandem process has also been developed where a riboflavin-based catalyst promotes an initial Nef reaction, converting this compound to pentanal, which then immediately undergoes a Henry reaction with another molecule of this compound to produce the corresponding β-nitro alcohol. researchgate.netscispace.com

The synthesis of β-nitro carbonyl compounds from this compound can be achieved through several strategic approaches. One general and functional group-tolerant method involves the alkylation of nitroalkanes with α-bromocarbonyls, mediated by a simple copper catalyst. nih.gov This allows for the direct formation of β-nitro ketones, esters, and amides. Another powerful method is the Michael addition, where the nitronate of this compound adds to an α,β-unsaturated carbonyl compound. wikipedia.orgnumberanalytics.comchemistrysteps.com This conjugate addition is a cornerstone of organic synthesis for creating 1,5-dicarbonyl structures, proceeding through a β-nitro carbonyl intermediate. chemistrysteps.comorganicchemistrytutor.com

The acidic nature of the α-hydrogens in this compound facilitates its use in various carbon-carbon bond-forming reactions, leading to the creation of highly substituted alkanes. smolecule.com The Michael addition, for instance, allows for the conjugate addition of the this compound carbon framework to activated alkenes, yielding more complex and substituted alkane structures after subsequent transformations. smolecule.comwikipedia.org

Substituted alkenes, specifically nitroalkenes, can be prepared from this compound derivatives. The β-nitro alcohols formed from the Henry reaction can undergo dehydration to yield the corresponding nitroalkene. wikipedia.org Furthermore, a more direct and versatile method for synthesizing highly functionalized nitroalkenes involves the alkene cross-metathesis reaction. This strategy uses catalysts like Grubbs' second-generation catalyst to react a simple nitroalkane derivative (e.g., 6-nitrohex-1-ene, conceptually derived from this compound) with a range of other alkenes, providing access to complex substituted nitroalkenes that would be difficult to prepare otherwise. organic-chemistry.org These resulting alkenes are themselves valuable intermediates for further synthesis.

Construction of β-Nitro Alcohols and β-Nitro Carbonyl Compounds

Role in Heterocyclic Chemistry

This compound and its derivatives are instrumental in the synthesis of various heterocyclic compounds. The nitro group can be a linchpin in cyclization strategies, either by being transformed into a reactive amine or by participating directly in ring-forming reactions.

The versatility of this compound extends to the construction of several important classes of nitrogen-containing heterocycles.

Pyrroles and Pyrrolidines: The reduction of this compound to 1-pentylamine provides a primary amine that is a key precursor for the Paal-Knorr pyrrole (B145914) synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound. researchgate.netajol.info In another approach, pyrroles have been synthesized via a samarium-catalyzed reaction between butylamine (B146782) and 1-nitropentene. researchgate.net Pyrrolidines can be accessed through methods like the asymmetric addition to nitroalkenes or intramolecular aza-Michael cyclizations, where this compound or its derivatives serve as the nitro-component. researchgate.net For instance, the reaction of this compound with linear aldehydes can generate α,β-dialkyl β-nitroamines, which are precursors for substituted pyrrolidines. csic.es

Piperidines: Piperidine (B6355638) derivatives can be synthesized from intermediates derived from nitroalkanes. One study demonstrated that the reduction of a complex nitroalkene, prepared via cross-metathesis, using sulfurated sodium borohydride (B1222165) led to the formation of a piperidine derivative. organic-chemistry.org This highlights a pathway where this compound could be elaborated into an appropriate nitroalkene precursor for piperidine synthesis.

Triazoles: While direct synthesis from this compound is less common, its derivatives can be converted into the building blocks needed for triazole synthesis. For example, this compound can be converted to nitriles, which are known precursors for 1,2,4-triazoles via copper-catalyzed reactions with hydroxylamine (B1172632). nih.gov The popular "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a primary method for synthesizing 1,2,3-triazoles. peerj.com Precursors like organic azides or alkynes could potentially be synthesized starting from functionalized derivatives of this compound.

Table 2: Heterocycles Synthesized Using this compound or its Derivatives

| Heterocycle | Synthetic Strategy | Role of this compound Derivative | Reference(s) |

| Pyrrole | Paal-Knorr Synthesis | Source of 1-pentylamine after reduction. | ajol.info, researchgate.net |

| Pyrrolidine (B122466) | Asymmetric aza-Michael reaction | Serves as the nitroalkane component. | csic.es, researchgate.net |

| Piperidine | Reductive cyclization of nitroalkene | Precursor to a functionalized nitroalkene. | organic-chemistry.org |

| Triazole | Nitrile cyclization / Click Chemistry | Potential source for nitrile or azide/alkyne precursors. | nih.gov, peerj.com |

Nitroalkanes like this compound are highly effective precursors for assembling the dihydroxy ketone frameworks required for spiroketal synthesis. mdpi.com Spiroketals are structural motifs found in numerous biologically active natural products. wikipedia.org The synthetic strategy leverages the reactivity of the nitro group as a masked carbonyl. The carbon skeleton is constructed using sequential nitroaldol (Henry) and Michael reactions, where the nitroalkane provides a key nucleophilic carbon. After the carbon framework is assembled, a Nef reaction is employed to convert the nitro group into the target keto group. This in situ generated keto-diol then undergoes acid-catalyzed cyclization to form the thermodynamically stable spiroketal structure. This powerful strategy allows for a rapid and versatile entry into various spiroketal systems, including those found in insect pheromones. mdpi.com

Synthesis of Isoxazoline (B3343090) N-oxides

The reaction of aliphatic nitro compounds, such as this compound, with vinyl sulfonium (B1226848) salts presents a versatile method for the synthesis of various heterocyclic compounds. Specifically, the annulation reaction can be directed towards the selective formation of isoxazoline N-oxides. This selectivity is achieved through the careful choice of reaction conditions, particularly the base and solvent.

In a key study, it was demonstrated that using triethylamine (B128534) (Et3N) as the base in trifluoroethanol (CF3CH2OH) as the solvent selectively yields isoxazoline N-oxides from the reaction of nitroalkanes and vinyl sulfonium salts. rsc.org This methodology is noted for its effectiveness and tolerance of a wide range of functional groups, making it a practical approach for synthesizing these heterocyclic structures in high yields. rsc.org

The synthetic utility of the resulting isoxazoline N-oxides is significant. They can undergo further transformations, such as selective reduction of the nitro group or selective cleavage of C-C bonds, highlighting their value as intermediates in organic synthesis. rsc.org DFT calculations have been employed to understand the observed selectivity, confirming the crucial roles of both the solvent and the base in directing the reaction pathway towards either isoxazoline N-oxide or nitrocyclopropane (B1651597) formation. rsc.org

Another relevant transformation involves the 1,3-dipolar cycloaddition reaction of nitrile oxides, generated in situ from primary nitroalkanes like this compound, with the peripheral double bonds of porphyrins. This reaction leads to the formation of porphyrin-isoxazoline fused systems, which are of interest as potential sensitizers in photodynamic therapy. clockss.org

Table 1: Conditions for Selective Synthesis of Isoxazoline N-oxides

| Reactants | Base | Solvent | Primary Product | Reference |

| This compound, Vinyl Sulfonium Salt | Triethylamine (Et3N) | Trifluoroethanol (CF3CH2OH) | Isoxazoline N-oxide | rsc.org |

| This compound, Porphyrin | Triethylamine (Et3N), Phenyl Isocyanate | Benzene (B151609) | Porphyrin-isoxazoline fused system | clockss.org |

Pharmaceutical and Medicinal Chemistry Applications

Introduction of Nitro Group as a Pharmacophore

In medicinal chemistry, a pharmacophore is defined as the essential ensemble of steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response. wikipedia.orgnih.gov The nitro group can serve as a critical pharmacophore, a molecular fragment responsible for a drug's interaction with its target. smolecule.com this compound acts as a valuable precursor for introducing this nitro functionality into potential drug candidates. smolecule.com

The utility of the nitro group as a pharmacophore stems from its strong electron-withdrawing nature and its ability to participate in hydrogen bonding. These properties can significantly influence the binding affinity and selectivity of a ligand for its receptor. wikipedia.org Pharmacophore models are instrumental in drug discovery and can be used to identify new ligands through virtual screening or de novo design that are likely to bind to a common receptor site. wikipedia.orgnih.gov

Nitro-containing compounds have a long history in medicine, with molecules like chloramphenicol (B1208) demonstrating the therapeutic potential of this functional group. nih.gov The biological activity of many nitro-aromatic drugs is well-documented. nih.gov The introduction of a nitro group can modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, in some cases, the nitro group is reduced in vivo to produce toxic intermediates that can lead to cell death, a mechanism exploited in certain antimicrobial agents. nih.gov

Precursor for Nitro-containing Drugs and Analogs

This compound can serve as a starting material for the synthesis of existing nitro-containing medications or their analogs for further research. smolecule.com The synthesis of various bioactive molecules often involves intermediates derived from nitro compounds. For example, nitropyridine derivatives are used in the synthesis of potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

The general strategy involves using a nitro-containing building block, which can be modified through various chemical transformations to construct the final drug molecule. The nitro group's ability to be transformed into other functional groups, such as amines, makes it a versatile handle in multi-step syntheses. nih.gov

Synthesis of Bioactive Amines and their Derivatives

A significant application of this compound in medicinal chemistry is its use as a precursor for the synthesis of bioactive amines. Bioactive amines are organic bases with low molecular weight that are involved in various physiological processes. scirp.org The reduction of the nitro group in this compound to a primary amine is a fundamental transformation that yields pentylamine. smolecule.com This conversion is typically achieved using various reducing agents. smolecule.com

Recent advancements have focused on developing milder and more selective methods for this reduction. For instance, iron-catalyzed systems have been explored for the reductive functionalization of nitro compounds. acs.org These methods are often more tolerant of other functional groups within the molecule, allowing for the synthesis of complex amines. acs.org The resulting primary amines can then be further functionalized to create a diverse range of derivatives with potential biological activity. acs.org

Application in Asymmetric Total Synthesis of Drug Candidates (e.g., ABT-627)

While specific examples detailing the direct use of this compound in the total synthesis of the endothelin receptor antagonist ABT-627 are not prevalent, the synthesis of this drug candidate highlights the importance of nitroalkanes in constructing key structural motifs. The asymmetric total synthesis of ABT-627 has been accomplished using an organocatalytic enantioselective conjugate addition of nitromethane (B149229) to a benzylidene-2-benzoyl acetate (B1210297) derivative. nih.govresearchgate.netnih.gov This key step establishes the stereochemistry of a crucial intermediate. researchgate.netnih.gov

The nitro group in the resulting adduct serves as a synthetic handle for further transformations that ultimately lead to the formation of the pyrrolidine ring, a core component of ABT-627. nih.gov The versatility of the nitro group allows for its conversion into other functional groups necessary for the completion of the synthesis. nih.gov Although nitromethane is used in this specific published synthesis, the principle of using a nitroalkane as a nucleophile in a conjugate addition reaction is a powerful strategy in asymmetric synthesis. The use of longer chain nitroalkanes like this compound in similar reactions could lead to the synthesis of various analogs of ABT-627 and other complex drug candidates.

Table 2: Key Reactions in the Synthesis of Bioactive Compounds from this compound

| Reaction Type | Starting Material | Key Reagents | Product Type | Application | Reference |

| Reduction | This compound | Reducing agents (e.g., Iron catalysts) | Pentylamine | Precursor for bioactive amines | smolecule.comacs.org |

| Conjugate Addition | Nitroalkane (e.g., Nitromethane) | Organocatalyst, Michael acceptor | Nitro-adduct | Intermediate for drug synthesis (e.g., ABT-627) | nih.govresearchgate.netnih.gov |

| Cycloaddition | This compound | Vinyl sulfonium salt, Et3N, CF3CH2OH | Isoxazoline N-oxide | Heterocyclic synthesis | rsc.org |

This compound as a Research Solvent

Beyond its role as a reactant and synthetic intermediate, this compound also finds utility as a solvent in certain research applications. Its molecular structure, featuring a polar nitro group and a nonpolar pentyl chain, allows it to dissolve a range of both polar and nonpolar compounds. smolecule.com This broad solvency makes it a useful medium for various chemical reactions. mendelchemicals.com

The physical properties of this compound, such as its boiling point and density, are important considerations for its use as a solvent. It has a boiling point of 75-76 °C at 23 mmHg and a density of 0.952 g/mL at 25 °C. mendelchemicals.comchemicalbook.com Its flash point is 61 °C (closed cup), classifying it as a combustible liquid. mendelchemicals.com

In specific applications, its ability to dissolve various organic compounds makes it suitable for use in certain formulations and for studying reaction mechanisms in a laboratory setting. smolecule.commendelchemicals.com

Table 3: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H11NO2 | smolecule.commendelchemicals.com |

| Molecular Weight | 117.15 g/mol | smolecule.commendelchemicals.com |

| Boiling Point | 75-76 °C / 23 mmHg | mendelchemicals.comchemicalbook.com |

| Density | 0.952 g/mL at 25 °C | mendelchemicals.comchemicalbook.com |

| Refractive Index | n20/D 1.417 | chemicalbook.com |

| Flash Point | 61 °C (closed cup) | mendelchemicals.com |

Dissolving Polar and Nonpolar Compounds

This compound, an organic compound with the chemical formula C5H11NO2, is recognized for its utility as a solvent. Its molecular structure, which features a five-carbon straight-chain alkane with a nitro group (-NO2) attached, imparts a moderate polarity. cymitquimica.com This characteristic allows it to dissolve a diverse range of substances, encompassing both polar and nonpolar compounds. smolecule.com While it is generally less soluble in water, its solubility in organic solvents is more pronounced. cymitquimica.com

The ability of this compound to dissolve a wide array of compounds makes it a versatile solvent in various synthetic procedures. smolecule.com The polarity of nitroalkanes, such as this compound, combined with their low water solubility, can offer distinct advantages in solvent-extraction systems. advancionsciences.comadvancionsciences.com The solubility of many organic compounds, including this compound, tends to increase with a rise in temperature. solubilityofthings.com

Use in Friedel-Crafts Reactions

Nitroalkanes, including this compound, are frequently employed as solvents in Friedel-Crafts reactions. advancionsciences.comadvancionsciences.com These reactions involve the attachment of an acyl or alkyl group to an aromatic ring. In Friedel-Crafts acylation, polar solvents like nitroalkanes are used to facilitate the reaction in a homogeneous phase. sapub.org

The effectiveness of nitroalkanes as solvents in these reactions stems from their ability to form 1:1 complexes with Lewis acids, such as aluminum chloride (AlCl3), which are used as catalysts. advancionsciences.comadvancionsciences.com This complex formation provides excellent solvency and helps to moderate the reactivity of the Lewis acid, thereby minimizing side reactions and potential rearrangements. advancionsciences.comadvancionsciences.com While nitroalkanes alone may not provide the desired reaction activity, their use in conjunction with certain additives can significantly enhance reaction yields. google.com It is important to note that Friedel-Crafts reactions can be limited when using strongly deactivated aromatic compounds, such as nitrobenzene (B124822). libretexts.org

Influence on Polymorph Selectivity in Crystallization

Nitroalkanes have demonstrated the capacity to influence polymorph selectivity during crystallization processes. advancionsciences.comadvancionsciences.com Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. The specific polymorph that crystallizes can be influenced by various factors, including the solvent used.

The unique properties of nitroalkane solvents can drive the formation of a specific polymorph over others. advancionsciences.comadvancionsciences.com This is a valuable tool in chemical synthesis, as different polymorphs of a substance can exhibit different physical properties, such as solubility and melting point. The configurational instability of nitroalkanes can be productively used in stereoselective synthesis by merging it with thermodynamic stereocontrol through convergent crystallization. researchgate.net Mechanistic studies suggest that the reversibility of reactions like the Henry reaction, which involves nitroalkanes, can be leveraged through crystallization-based stereocontrol. nih.govacs.org

Potential in Material Science and Energetic Materials

Precursor for High-Energy Materials

This compound can serve as a raw material and an ingredient for explosives. Molecules containing nitro groups (C-NO2) are often good candidates for energetic materials because they contain both fuel (carbon and hydrogen) and an oxidizing group. jes.or.jp The synthesis of new energetic materials often involves introducing energetic substituents onto various chemical structures to enhance their properties. europa.eu The goal is to create materials with high energy density and specific performance characteristics. rsc.org

Studies on Nitropentane-2,4-dionato Complexes as Energetic Materials